molecular formula C10H10N2O2 B1349411 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 55241-49-1

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Cat. No.: B1349411
CAS No.: 55241-49-1
M. Wt: 190.2 g/mol
InChI Key: PFRNWHRHGONGPG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis and study of benzimidazolone inhibitors, which are known to inhibit the p38 structure activity . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the N-terminal bromodomain of human BRD4, a protein involved in regulating gene expression . This interaction can lead to changes in gene expression patterns and subsequent cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent and selective inhibitor of certain bromodomains, such as BRPF1 . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to downstream effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to have a melting point of 275-280°C, indicating its stability under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can have threshold effects, where a certain dosage is required to achieve a significant biological response . Toxicity studies are essential to determine safe dosage ranges and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. The compound’s role in metabolic pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is critical for its role in modulating cellular processes and biochemical reactions .

Properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-11-8-4-3-7(6-13)5-9(8)12(2)10(11)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNWHRHGONGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345553
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55241-49-1
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.